2-Azidomethyl-4-chloropyridine

Catalog No.
S8858162
CAS No.
M.F
C6H5ClN4
M. Wt
168.58 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azidomethyl-4-chloropyridine

Product Name

2-Azidomethyl-4-chloropyridine

IUPAC Name

2-(azidomethyl)-4-chloropyridine

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C6H5ClN4/c7-5-1-2-9-6(3-5)4-10-11-8/h1-3H,4H2

InChI Key

OWVBVNSYKXWWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)CN=[N+]=[N-]

2-Azidomethyl-4-chloropyridine is a highly specialized, bifunctional building block engineered for advanced bioconjugation and click chemistry workflows. It combines a copper-chelating 2-azidomethylpyridine core—which dramatically accelerates azide-alkyne cycloaddition (CuAAC) rates—with a reactive 4-chloro electrophile. This dual functionality makes it a highly effective precursor for synthesizing complex picolyl azide linkers, targeted fluorophores, and substrates for Probe Incorporation Mediated by Enzymes (PRIME) [1]. By leveraging the internal chelation effect, derivatives of this compound enable rapid, biocompatible labeling at low copper concentrations, preserving the structural integrity of sensitive biological targets [2].

Generic substitution in bioconjugation linker synthesis fails because standard alternatives lack either the kinetic advantages or the necessary functional handles. Substituting with standard alkyl azides (e.g., benzyl azide) eliminates the internal copper-chelation effect, resulting in sluggish click kinetics that require cytotoxic levels of copper catalyst (>1 mM) to achieve comparable yields [1]. Conversely, substituting with the unhalogenated analog, 2-azidomethylpyridine, provides the kinetic acceleration but lacks the C4-chloro leaving group, making it impossible to directly attach payloads (such as fluorophores or ligase recognition elements) via nucleophilic aromatic substitution or cross-coupling [2]. Finally, attempting to use the upstream precursor, 4-chloro-2-chloromethylpyridine, forces laboratories to perform hazardous in-house azidation reactions, introducing unnecessary safety risks and workflow delays [3].

Chelation-Assisted CuAAC Kinetic Acceleration

The 2-azidomethylpyridine core of 2-Azidomethyl-4-chloropyridine acts as an internal ligand for Cu(I), accelerating the azide-alkyne cycloaddition rate by up to 20- to 30-fold compared to standard unchelated azides. This allows derivatives to achieve rapid, quantitative labeling at highly biocompatible copper concentrations (10–50 µM) [1].

Evidence DimensionCuAAC Reaction Rate and Catalyst Requirement
Target Compound DataRapid cycloaddition at 10–50 µM Cu(I)
Comparator Or BaselineStandard alkyl azides (Require >1 mM Cu(I) for comparable rates)
Quantified Difference>20-fold rate acceleration at low Cu(I) concentrations
ConditionsLive-cell compatible CuAAC labeling assays

Enables procurement of a precursor that yields linkers capable of highly efficient click chemistry without inducing copper-mediated cytotoxicity or protein degradation.

Bifunctional Precursor Suitability for Payload Attachment

Unlike simple chelating azides, 2-Azidomethyl-4-chloropyridine features a 4-chloro substituent that serves as an efficient electrophile for downstream functionalization. This allows for direct C-N or C-O bond formation via SNAr or Buchwald-Hartwig cross-coupling to attach fluorophores or ligase substrates, a pathway impossible with 2-azidomethylpyridine [1].

Evidence DimensionDownstream Functionalizability
Target Compound Data2-Azidomethyl-4-chloropyridine (Enables direct C4-substitution for payload conjugation)
Comparator Or Baseline2-Azidomethylpyridine (Lacks a reactive handle, preventing direct payload attachment)
Quantified DifferenceBifunctional (click handle + cross-coupling site) vs. Monofunctional (click handle only)
ConditionsSynthesis of bioconjugation linkers and PRIME probes

Crucial for buyers synthesizing targeted probes, as it provides the exact structural handles needed to bridge a click-reactive moiety with a functional payload.

Hazard Reduction in Synthesis Workflows

Procuring the pre-formed 2-Azidomethyl-4-chloropyridine eliminates the requirement to perform hazardous nucleophilic azidation on the precursor 4-chloro-2-chloromethylpyridine. This avoids the handling of sodium azide in DMF at elevated temperatures (50°C), streamlining the manufacturing process and reducing toxic waste [1].

Evidence DimensionSynthetic Hazard and Process Steps
Target Compound DataReady-to-use bifunctional azide building block
Comparator Or Baseline4-Chloro-2-chloromethylpyridine (Requires NaN3 handling, 50°C heating, and hazardous waste disposal)
Quantified DifferenceElimination of 1 high-risk synthetic step
ConditionsLaboratory-scale synthesis of click-chemistry reagents

Reduces laboratory safety burdens and regulatory compliance costs associated with handling explosive and highly toxic azide salts.

Synthesis of PRIME Ligase Substrates

2-Azidomethyl-4-chloropyridine is the definitive starting material for synthesizing picolyl azide derivatives (e.g., 'picolyl azide 8') used in Probe Incorporation Mediated by Enzymes (PRIME). The 4-chloro group is functionalized to attach the lipoic acid ligase (LplA) recognition element, while the azide is reserved for downstream chelation-assisted CuAAC labeling [1].

Development of Low-Copper Bioconjugation Kits

Due to its massive kinetic advantages over standard alkyl azides, this compound is an ideal precursor for commercial click-chemistry kits. It enables the production of linkers that function efficiently at 10–50 µM Cu(I), making the resulting kits highly desirable for live-cell imaging and sensitive biomolecular assays [2].

Targeted Fluorophore Assembly

In advanced probe development, the 4-chloro position of 2-Azidomethyl-4-chloropyridine undergoes cross-coupling with fluorophores (such as 7-aminocoumarin). This yields a chelating-azide-functionalized dye that can be rapidly clicked onto alkyne-tagged biological targets with minimal background noise [3].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

168.0202739 g/mol

Monoisotopic Mass

168.0202739 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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